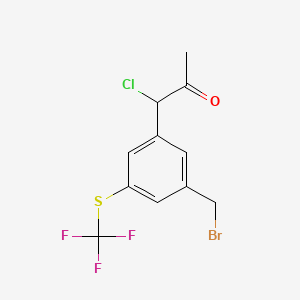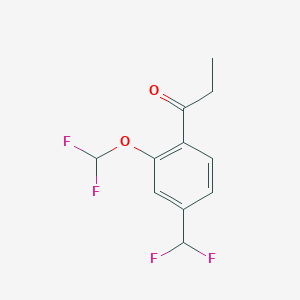
1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one is a chemical compound with the molecular formula C11H10F4O2 It is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxy group: This can be achieved by reacting a suitable phenol derivative with difluoromethyl ether under basic conditions.
Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Formation of the propanone moiety: This can be accomplished by reacting the intermediate compound with a suitable ketone precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or difluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and difluoromethyl groups can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-3-(difluoromethyl)phenyl)propan-1-one: This compound has a similar structure but with the difluoromethyl group in a different position on the phenyl ring, which can lead to different chemical and biological properties.
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one: This compound contains a methylthio group instead of a difluoromethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H10F4O2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-4-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10F4O2/c1-2-8(16)7-4-3-6(10(12)13)5-9(7)17-11(14)15/h3-5,10-11H,2H2,1H3 |
InChI Key |
LKBKDNBDFWZMIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


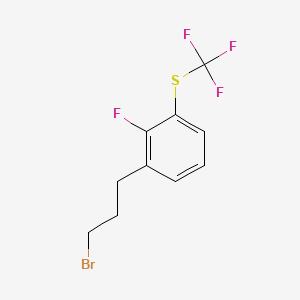
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
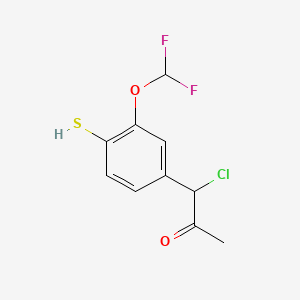
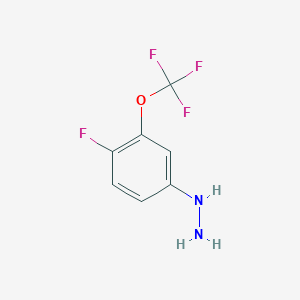
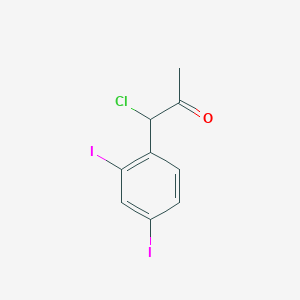

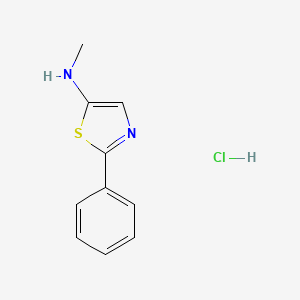
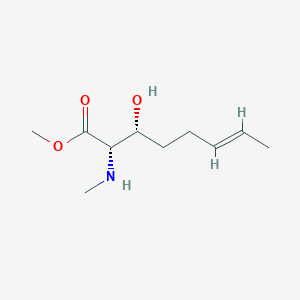

![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)

